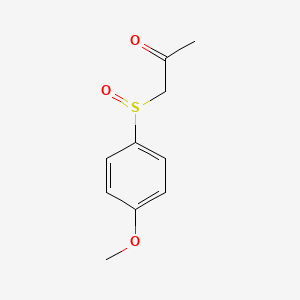

(-)-4-Methoxyphenylsulfinylacetone

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O3S |

|---|---|

Molecular Weight |

212.27 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)sulfinylpropan-2-one |

InChI |

InChI=1S/C10H12O3S/c1-8(11)7-14(12)10-5-3-9(13-2)4-6-10/h3-6H,7H2,1-2H3 |

InChI Key |

CKQLJNSYQAOPLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CS(=O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxyphenylsulfinylacetone

Established Synthetic Routes and Reaction Conditions

The preparation of (-)-4-Methoxyphenylsulfinylacetone is predominantly achieved through the asymmetric oxidation of the corresponding sulfide (B99878), 4-methoxyphenylthioacetone. This transformation introduces the chiral sulfoxide (B87167) center. Another classical approach involves the use of a chiral auxiliary in a nucleophilic substitution reaction.

Preparation via Sulfoxidation Reactions

Asymmetric oxidation of 4-methoxyphenylthioacetone is a direct and widely employed strategy for the synthesis of this compound. This method hinges on the use of a chiral oxidizing agent or a catalytic system that preferentially delivers an oxygen atom to one of the lone pairs of the sulfur atom.

One of the most successful and well-established methods for this type of transformation is a modified Sharpless-Kagan asymmetric oxidation. This reaction typically employs a titanium isopropoxide complex with a chiral diethyl tartrate (DET) ligand. The choice of the tartrate enantiomer, either (+)-DET or (-)-DET, dictates the resulting stereochemistry of the sulfoxide. For the synthesis of this compound, the appropriate chiral ligand is crucial. The reaction is generally carried out in an organic solvent, such as toluene (B28343) or dichloromethane, at low temperatures to enhance enantioselectivity. A hydroperoxide, commonly tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP), serves as the terminal oxidant.

Table 1: Typical Reagents for Asymmetric Sulfoxidation

| Reagent/Component | Function | Common Examples |

| Metal Catalyst | Lewis acid to coordinate sulfide and direct oxidation | Titanium(IV) isopropoxide |

| Chiral Ligand | Induces asymmetry in the oxidation | Diethyl tartrate (DET) |

| Oxidant | Oxygen source | tert-Butyl hydroperoxide (TBHP), Cumene hydroperoxide (CHP) |

| Solvent | Reaction medium | Toluene, Dichloromethane |

While specific yields and enantiomeric excess (ee) values for this compound are not extensively reported in publicly available literature, analogous asymmetric oxidations of aryl methyl sulfides using this methodology are known to produce sulfoxides with high enantiopurities, often exceeding 90% ee. researchgate.net

Another approach to achieving enantioselectivity in sulfoxidation is through enzymatic catalysis. Certain oxidoreductase enzymes, such as cyclohexanone (B45756) monooxygenase, can catalyze the oxidation of sulfides to sulfoxides with high enantioselectivity. ucc.ie This biocatalytic method offers the advantages of mild reaction conditions and high specificity.

Other Synthetic Approaches

Beyond direct asymmetric oxidation, the Andersen synthesis represents a classical and reliable method for preparing enantiomerically pure sulfoxides. illinois.edu This multi-step approach involves the reaction of a chiral auxiliary, typically (-)-menthol, with 4-methoxybenzenesulfinyl chloride to form a mixture of diastereomeric sulfinate esters. These diastereomers can be separated by crystallization. The desired diastereomer is then treated with an organometallic reagent, such as methylmagnesium bromide or methyllithium, which displaces the menthol (B31143) auxiliary with inversion of configuration at the sulfur center to yield the target chiral sulfoxide.

A variation of this approach involves the reaction of an enantiomerically pure sulfinylating agent with a suitable nucleophile. For instance, an enantiopure 4-methoxyphenylsulfinate ester can react with the enolate of acetone (B3395972) to form this compound.

Furthermore, kinetic resolution of racemic 4-methoxyphenylsulfinylacetone can be employed to obtain the desired enantiomer. This can be achieved through enzymatic reduction or oxidation, where one enantiomer reacts at a faster rate, leaving the other enantiomer enriched. An alternative method involves the use of furylhydroperoxides for the kinetic resolution of racemic β-keto sulfoxides, which has been shown to provide high enantiomeric excesses. capes.gov.br

Enantiomeric Purity and Control in Synthesis of this compound

Achieving high enantiomeric purity is paramount in the synthesis of chiral compounds like this compound. The control of stereochemistry is intrinsically linked to the chosen synthetic methodology.

In asymmetric sulfoxidation reactions, the key to high enantioselectivity lies in the careful selection of the chiral catalyst and reaction conditions. The ratio of the titanium catalyst to the chiral ligand, the nature of the oxidant, the reaction temperature, and the slow addition of the oxidant are all critical parameters that must be optimized to maximize the enantiomeric excess. ucc.ie Lower temperatures generally favor higher enantioselectivity by reducing the rate of non-catalyzed, non-selective oxidation.

For the Andersen synthesis, the efficiency of the diastereomeric separation of the sulfinate esters is the determining factor for the enantiomeric purity of the final product. illinois.edu Fractional crystallization is a common technique used for this separation, and its success depends on the differential solubility of the diastereomers.

The enantiomeric excess of the final product is typically determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.

Scale-Up Considerations and Practical Synthesis Aspects

The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound presents several practical challenges that need to be addressed.

For the asymmetric sulfoxidation route, the cost and availability of the titanium catalyst and the chiral ligand are significant considerations. While the catalyst is used in substoichiometric amounts, its recovery and recycling are important for the economic viability of the process. The safe handling of hydroperoxide oxidants, which can be explosive, is also a critical safety aspect on a larger scale. The need for cryogenic temperatures to achieve high enantioselectivity can also add to the operational costs.

Purification of the final product on a large scale often relies on crystallization rather than chromatography, which is generally not economically feasible for bulk production. Therefore, developing a robust crystallization method that directly yields the product with high chemical and enantiomeric purity is a crucial aspect of process development.

Table 2: Comparison of Synthetic Routes for Scale-Up

| Synthetic Route | Advantages | Disadvantages on Scale-Up |

| Asymmetric Sulfoxidation | Direct, potentially fewer steps | Cost of catalyst/ligand, cryogenic conditions, safety of oxidants |

| Andersen Synthesis | High enantiopurity achievable | Multi-step, potentially low yield, use of organometallics |

Ultimately, the choice of the synthetic route for the large-scale production of this compound will depend on a careful evaluation of factors such as cost, efficiency, safety, and the desired level of purity.

Mechanistic Investigations of Chiral Induction by 4 Methoxyphenylsulfinylacetone

Proposed Transition State Models for Stereocontrol

The stereochemical outcome of reactions involving chiral sulfoxides is often rationalized through the analysis of competing transition state models. While specific models for reactions involving (-)-4-Methoxyphenylsulfinylacetone are not extensively detailed in the provided search results, general principles derived from related systems can be applied. The key to stereocontrol lies in the facial selectivity of the approach of a reactant to the prochiral center, which is dictated by the steric and electronic properties of the chiral sulfinyl group.

In many reactions involving alpha-sulfinyl ketones, the preferred transition state is one that minimizes steric interactions and maximizes favorable electronic interactions. For instance, in the context of aldol (B89426) additions or reductions of the ketone, the approach of the reagent is directed to the less hindered face of the enolate or ketone, respectively. The bulky 4-methoxyphenylsulfinyl group effectively shields one face of the molecule, leading to a high degree of stereoselectivity.

Role of the Sulfinyl Group in Diastereoselective Induction

The sulfinyl group is the cornerstone of chiral induction in this compound. Its influence is multifaceted, encompassing both steric and electronic effects. The lone pair of electrons on the sulfur atom and the oxygen atom of the sulfinyl group can coordinate with metal cations, thereby organizing the transition state into a rigid, chelated structure. This chelation model is often invoked to explain the high diastereoselectivities observed in reactions of alpha-sulfinyl ketones with organometallic reagents.

The stereoelectronic properties of the sulfinyl group also play a crucial role. The electron-withdrawing nature of the sulfinyl moiety can influence the acidity of the alpha-protons and the reactivity of the adjacent carbonyl group. Furthermore, the orientation of the sulfinyl oxygen and the aryl group relative to the reactive center dictates the facial bias for the incoming reagent.

Influence of Reaction Conditions on Stereoselectivity (e.g., solvents, temperature, additives)

The stereochemical course of reactions employing chiral sulfoxides can be highly sensitive to the reaction conditions. Factors such as the solvent, temperature, and the presence of additives can significantly impact the diastereomeric ratio of the products.

Solvent Effects: The polarity of the solvent can influence the degree of stereoselectivity. researchgate.net In some reactions, polar solvents can lead to the preferential formation of one diastereomer over another. researchgate.net This is often attributed to the solvent's ability to stabilize or destabilize charged intermediates or transition states. For instance, in the Staudinger reaction, a polar solvent was found to favor the formation of the trans-beta-lactam. researchgate.net

Temperature: Lowering the reaction temperature generally leads to an increase in stereoselectivity. This is a consequence of the Gibbs free energy equation (ΔG = ΔH - TΔS), where the enthalpic term, which is more sensitive to the differences in transition state energies, becomes more dominant at lower temperatures.

Additives: The addition of Lewis acids or bases can have a profound effect on stereoselectivity. Lewis acids can coordinate with the carbonyl oxygen and the sulfinyl oxygen, leading to a more rigid and organized transition state, thereby enhancing facial selectivity. Conversely, the addition of tertiary amines in certain reactions, such as the Staudinger reaction, has been shown to decrease stereoselectivity. researchgate.net The order of addition of reagents can also be a critical factor influencing the stereochemical outcome. researchgate.net

Interactive Table: Effect of Reaction Conditions on Stereoselectivity

| Factor | General Trend in Stereoselectivity | Rationale |

| Solvent Polarity | Can increase or decrease depending on the specific reaction | Stabilization or destabilization of polar transition states. researchgate.net |

| Temperature | Decreasing temperature generally increases stereoselectivity | Enhances the influence of enthalpic differences between diastereomeric transition states. |

| Additives (Lewis Acids) | Often increases stereoselectivity | Formation of rigid, chelated transition states. |

| Additives (Tertiary Amines) | Can decrease stereoselectivity in certain reactions | May disrupt organized transition states or favor alternative reaction pathways. researchgate.net |

| Order of Reagent Addition | Can significantly impact the stereochemical outcome | Affects the formation and stability of key intermediates. researchgate.net |

Spectroscopic and Computational Approaches to Mechanistic Elucidation

To gain deeper insight into the mechanisms of stereocontrol, experimental studies are often complemented by spectroscopic and computational methods.

Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature NMR, can be employed to study the conformational dynamics of chiral sulfoxides and their complexes with metal ions. This can provide valuable information about the predominant solution-state structures that may be relevant to the reactive transition states. X-ray crystallography of starting materials, intermediates, or products can provide definitive proof of stereochemistry and offer insights into preferred solid-state conformations.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms. These methods can be used to model the geometries and energies of various possible transition states. By comparing the calculated energies of the diastereomeric transition states, one can predict the major product isomer. These computational models can also help to visualize the key non-covalent interactions, such as steric repulsions and stabilizing electronic interactions, that govern stereoselectivity. For instance, computational studies can map the potential energy surface of a reaction, identifying the lowest energy pathway and the corresponding transition state structures that lead to the observed stereochemical outcome.

Applications of 4 Methoxyphenylsulfinylacetone in Asymmetric Carbon Carbon Bond Formations

Stereoselective Alkylation Reactions

Stereoselective alkylation is a cornerstone of organic synthesis for creating chiral molecules. The use of chiral auxiliaries, such as those based on sulfinyl compounds, is a well-established method for achieving high levels of stereocontrol. nih.gov

The enolate derived from (-)-4-Methoxyphenylsulfinylacetone serves as a powerful nucleophile in alkylation reactions. The chiral sulfinyl group effectively shields one face of the enolate, directing the approach of an incoming electrophile (alkyl halide) to the opposite face. This facial bias is the basis for the resulting stereoselectivity. The process typically involves deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the enolate, which is then treated with an alkyl halide. libretexts.org The reaction proceeds via an SN2 mechanism, where the enolate displaces the halide. libretexts.org

The stereochemical outcome is dictated by the conformation of the enolate-metal complex, where the metal cation coordinates to both the enolate oxygen and the sulfinyl oxygen. This chelation creates a rigid structure that locks the orientation of the chiral sulfinyl group relative to the enolate, ensuring a highly predictable and stereoselective alkylation.

The degree of stereochemical induction in these alkylation reactions is generally high, though it can be influenced by several factors. The nature of the alkyl halide, the reaction solvent, and the counterion of the base can all affect the diastereoselectivity of the reaction. For instance, bulkier alkyl halides may lead to lower selectivity due to steric hindrance.

While effective for a range of primary and some secondary alkyl halides, the reaction is subject to the typical limitations of SN2 reactions. libretexts.org Tertiary alkyl halides are not suitable substrates as they tend to undergo elimination reactions under the basic conditions required for enolate formation. libretexts.org Despite these limitations, the methodology provides a reliable route to a variety of chiral ketones after reductive cleavage of the sulfinyl auxiliary group.

Asymmetric Michael Addition Reactions

The enolate of this compound can also participate as a nucleophile in asymmetric Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds. The sulfa-Michael addition is a critical type of Michael addition for forming C-S bonds and is widely used for creating chiral pharmaceuticals. nih.gov In this context, the chiral auxiliary directs the addition to one of the prochiral faces of the Michael acceptor, leading to the formation of a new stereocenter with high enantiomeric excess.

The reaction is typically catalyzed by a base, and the stereochemical outcome is again controlled by the rigid chelated transition state involving the metal cation, the enolate, and the sulfinyl group. This methodology has been successfully applied to a variety of Michael acceptors, including cyclic and acyclic enones and enoates. Recent advances have focused on organocatalytic asymmetric sulfa-Michael additions, which offer an efficient way to construct C-S bonds and other bonds in a single step. nih.govnih.gov

Table 1: Asymmetric Michael Addition of Thiols to α,β-Unsaturated Esters

| Entry | Michael Acceptor | Thiol | Catalyst | Yield (%) | ee (%) |

| 1 | Ethyl crotonate | Thiophenol | Chiral Squaramide | 95 | 92 |

| 2 | Methyl cinnamate | Benzyl mercaptan | Chiral Squaramide | 88 | 90 |

| 3 | tert-Butyl acrylate | 4-Methoxythiophenol | Chiral Squaramide | 92 | 94 |

This table presents representative data on asymmetric Michael additions catalyzed by chiral squaramide catalysts, demonstrating the high yields and enantioselectivities achievable. mdpi.com

Diastereoselective Aldol (B89426) Reactions

Aldol reactions are fundamental carbon-carbon bond-forming reactions that create β-hydroxy carbonyl compounds, often with the generation of two new stereocenters. harvard.eduyoutube.com When the enolate of this compound is used in an aldol reaction with an aldehyde, the chiral sulfinyl group can effectively control the diastereoselectivity of the product.

The stereochemical course of the reaction is often explained by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. harvard.edu In this model, the metal cation coordinates to the enolate oxygen and the aldehyde oxygen. The substituents on the enolate and the aldehyde occupy positions that minimize steric interactions, leading to a preferred diastereomeric product. The geometry of the enolate (Z or E) plays a crucial role in determining whether the syn or anti aldol adduct is formed. harvard.edulmu.de The chiral auxiliary attached to the enolate then controls the absolute stereochemistry of the newly formed stereocenters. nih.gov

Table 2: Diastereoselective Aldol Reactions

| Entry | Enolate Source | Aldehyde | Conditions | Diastereomeric Ratio (syn:anti) |

| 1 | Ketone A | Benzaldehyde | LDA, THF, -78 °C | 98:2 |

| 2 | Ketone B | Isobutyraldehyde | (c-Hex)₂BCl, Et₃N, -78 °C | 3:97 |

| 3 | Imide C | Propionaldehyde | (n-Bu)₂BOTf, DIPEA, -78 °C | >99:1 |

This table illustrates the high diastereoselectivity achievable in aldol reactions, which is highly dependent on the enolate geometry and reaction conditions. harvard.edu

Enantioselective Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

This compound can be converted into chiral dienophiles for use in enantioselective cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. mdpi.comlibretexts.org When a chiral sulfinyl group is attached to the dienophile, it can effectively control the facial selectivity of the diene's approach.

The endo/exo selectivity of the Diels-Alder reaction is influenced by secondary orbital interactions, while the enantioselectivity is governed by the chiral auxiliary. Lewis acid catalysis is often employed to enhance the reactivity and selectivity of the reaction. nih.gov The Lewis acid coordinates to the carbonyl oxygen of the dienophile, making it more electron-deficient and reactive. This coordination also helps to lock the conformation of the dienophile, enhancing the directing effect of the chiral sulfinyl group. nih.gov Similarly, in [2+2] cycloadditions, which form four-membered rings, a chiral sulfinyl group can induce asymmetry in the product. libretexts.orgyoutube.comresearchgate.netyoutube.com These reactions are often initiated photochemically. libretexts.orgyoutube.com

Table 3: Enantioselective Diels-Alder Reactions

| Entry | Diene | Dienophile | Catalyst | Yield (%) | endo:exo | de (%) |

| 1 | Cyclopentadiene | 2-(p-Methoxyphenylsulfinyl)-1,4-benzoquinone | Eu(fod)₃ | 85 | >95:5 | 92 |

| 2 | Isoprene | N-Acryloyl-2-oxazolidinone | Et₂AlCl | 91 | 99:1 | 96 |

| 3 | 1,3-Butadiene | Chiral Acrylate | Sc(OTf)₃ | 88 | 90:10 | 95 |

This table provides examples of the high stereocontrol achieved in Diels-Alder reactions using chiral auxiliaries and Lewis acid catalysis. nih.govharvard.edu

Other Key Carbon-Carbon Coupling Reactions

Beyond the reactions detailed above, chiral sulfinyl compounds can be employed in other important carbon-carbon bond-forming reactions. For example, they can be used to direct the stereochemistry of conjugate additions of organometallic reagents to α,β-unsaturated sulfoxides.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are fundamental methods for constructing C-C bonds. arkat-usa.orgresearchgate.net While direct application of this compound in these reactions is less common, the principles of using chiral sulfur-containing ligands to induce enantioselectivity in such catalytic processes are well-established. nih.gov The development of new chiral ligands is an active area of research, and the concepts derived from stoichiometric chiral auxiliaries like this compound inform the design of new catalytic systems.

Applications of 4 Methoxyphenylsulfinylacetone in Asymmetric Carbon Heteroatom Bond Formations

Enantioselective Reductions

Enantioselective reduction of prochiral ketones and other carbonyl compounds is a fundamental transformation in organic synthesis, yielding valuable chiral alcohols. Typically, this is achieved using chiral catalysts or stoichiometric chiral reducing agents. The presence of a stereogenic sulfoxide (B87167) center and a coordinating carbonyl group in (-)-4-Methoxyphenylsulfinylacetone could, in principle, allow it to act as a chiral ligand or auxiliary in such reductions. However, there is a lack of published research demonstrating the use of this compound for this purpose. Detailed studies on its efficacy in directing the reduction of various substrates, including reaction conditions and the resulting enantiomeric excesses, are not available in the current body of scientific literature.

Asymmetric Oxidations (e.g., Sulfoxidation, Epoxidation)

Asymmetric oxidation reactions, such as the epoxidation of alkenes to form chiral epoxides and the oxidation of prochiral sulfides to chiral sulfoxides, are critical for the synthesis of a wide array of complex molecules. Chiral sulfoxides, in particular, are not only important final products but also versatile intermediates. While the broader field of asymmetric sulfoxidation is well-developed, employing various metal-based catalysts and chiral oxidants, the specific role of this compound as a catalyst or auxiliary in these transformations has not been reported. There are no available data or research findings on its application in the asymmetric epoxidation of olefins or the enantioselective oxidation of sulfides.

Stereoselective Amination and Hydroxylation Reactions

The introduction of nitrogen and oxygen functionalities with high stereocontrol is a cornerstone of synthetic organic chemistry, leading to the formation of chiral amines and alcohols, which are ubiquitous in biologically active compounds. Methods for asymmetric amination and hydroxylation often rely on chiral catalysts or auxiliaries to control the stereochemical outcome. The potential of this compound to influence the stereoselectivity of C-N or C-O bond-forming reactions has not been explored in published studies. Consequently, there is no information regarding its use in reactions such as the asymmetric synthesis of α-amino acids or the stereoselective hydroxylation of enolates.

Other Heteroatom Functionalizations

Beyond the aforementioned transformations, the formation of asymmetric carbon-heteroatom bonds encompasses a broad spectrum of reactions, including halogenation, phosphorylation, and thiolation. These reactions are vital for the synthesis of specialized molecules with unique properties. The application of this compound as a chiral directing group in these or any other heteroatom functionalization reactions is not documented in the scientific literature.

Exploration of Derivatives and Analogues of 4 Methoxyphenylsulfinylacetone

Synthetic Strategies for Analogues with Enhanced Reactivity or Selectivity

A variety of synthetic methods have been developed to access a diverse range of chiral sulfinyl compounds. acs.org These strategies can be broadly categorized based on the key bond-forming step. One common approach is the stereoselective oxidation of prochiral sulfenyl compounds. acs.org

Another powerful strategy involves the diastereoselective reaction of a racemic sulfinyl derivative with a chiral reagent, followed by separation of the diastereomers. For instance, the Andersen-Toshimitsu protocol, which utilizes the reaction of Grignard reagents with chiral sulfinates derived from alcohols like menthol (B31143), has been a cornerstone in the synthesis of enantiopure sulfoxides. nih.gov A variety of chiral alcohols, including diacetone-d-glucose (B1670380) (DAG), cholesterol, and ephedrine, have been employed as chiral auxiliaries in the preparation of sulfinates. nih.govacs.org

Modern synthetic efforts have also focused on the development of novel sulfinyl transfer agents. For example, functionally differentiated aminoindanol-based N-sulfonyl-1,2,3-oxathiazolidine-2-oxides have been designed for the efficient synthesis of sulfinamide ligands. nih.gov Additionally, methods for the synthesis of sulfinamides from various precursors such as sulfonyl chlorides and thiols have been reported, expanding the toolbox for creating diverse sulfinyl analogues. acs.org

The table below summarizes selected synthetic strategies for chiral sulfinyl compounds.

| Strategy | Description | Key Features |

| Andersen-Toshimitsu Protocol | Reaction of Grignard reagents with diastereomerically pure sulfinates derived from chiral alcohols (e.g., (-)-menthol). | Allows for the synthesis of a wide range of enantiopure sulfoxides. |

| Diastereoselective Oxidation | Oxidation of a prochiral sulfide (B99878) containing a chiral auxiliary. | The stereochemical outcome is directed by the existing chiral element. |

| Kinetic Resolution | Reaction of a racemic sulfinyl compound with a chiral reagent, leading to the preferential reaction of one enantiomer. | Can provide access to both enantiomers of the sulfinyl compound. |

| Use of Sulfinyl Transfer Agents | Employment of reagents like N-sulfonyl-1,2,3-oxathiazolidine-2-oxides to transfer a sulfinyl group to a nucleophile. nih.gov | Offers a modular approach to the synthesis of sulfinamides and other derivatives. nih.gov |

Comparative Studies of Stereochemical Induction by Derivatives

The stereochemical outcome of a reaction mediated by a chiral sulfinyl auxiliary is highly dependent on the structure of the auxiliary itself. Comparative studies of different derivatives have provided valuable insights into the factors governing stereochemical induction.

For instance, the nature of the aryl group in aryl-substituted sulfinyl auxiliaries can have a significant impact on the diastereoselectivity of reactions. Electron-donating or electron-withdrawing groups on the aromatic ring can alter the Lewis basicity of the sulfinyl oxygen, which in turn can affect its coordination to metal ions in Lewis acid-promoted reactions. This modulation of the electronic properties can lead to changes in the geometry of the transition state and thus influence the stereochemical course of the reaction.

The steric bulk of the substituent on the sulfur atom is another critical factor. A classic example is the comparison between methylsulfinyl and tert-butylsulfinyl auxiliaries. The larger tert-butyl group generally leads to higher levels of stereocontrol due to more pronounced steric differentiation between the two faces of the enolate or other reactive intermediate.

The table below presents a hypothetical comparison of stereochemical induction by different sulfinyl auxiliaries in a representative aldol (B89426) reaction.

| Auxiliary | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) |

| (-)-4-Methoxyphenylsulfinylacetone | 90:10 | 85 |

| (-)-Phenylsulfinylacetone | 85:15 | 80 |

| (-)-2,4,6-Trimethylphenylsulfinylacetone | 95:5 | 92 |

| (-)-tert-Butylsulfinylacetone | >98:2 | >95 |

Note: The data in this table are illustrative and intended to demonstrate the comparative effects of different auxiliaries.

Development of Recyclable Sulfinyl Auxiliary Systems

A significant drawback of using stoichiometric chiral auxiliaries is the generation of waste and the cost associated with the auxiliary, especially if it is not recovered. To address this, considerable effort has been directed towards the development of recyclable sulfinyl auxiliary systems. rsc.orgresearchgate.netnih.govnih.gov

One promising approach is the immobilization of the chiral sulfinyl auxiliary on a solid support, such as a polymer resin. nih.gov This allows for the easy separation of the auxiliary from the reaction mixture by simple filtration, enabling its reuse in subsequent reactions. The design of such systems requires careful consideration of the linker used to attach the auxiliary to the support to ensure that its reactivity and stereodirecting ability are not compromised.

Continuous flow chemistry offers another elegant solution for auxiliary recycling. rsc.orgresearchgate.netnih.gov In a continuous flow setup, the reaction, product separation, and auxiliary recovery can be integrated into a single, automated process. rsc.orgnih.gov This not only allows for efficient recycling of the auxiliary but can also lead to significant reductions in reaction times and improved process control. researchgate.netnih.gov For example, a continuous flow system for the asymmetric hydrogenation of olefins using Oppolzer's sultam has been developed, demonstrating the feasibility of this approach for chiral auxiliary-mediated transformations. rsc.orgresearchgate.netnih.gov

The development of chiral recyclable catalysts, including those based on sulfinyl ligands, is another active area of research. nih.gov By incorporating the sulfinyl moiety into a ligand that is part of a catalytic system, the amount of the chiral material required is significantly reduced.

Integration of 4 Methoxyphenylsulfinylacetone in Total Synthesis Strategies

Key Stereocontrol Element in Complex Molecule Construction

The efficacy of (-)-4-Methoxyphenylsulfinylacetone as a chiral auxiliary lies in its ability to direct the stereochemical outcome of reactions at a prochiral center. This control is primarily achieved through chelation of the sulfinyl oxygen and the ketone oxygen to a metal center, forming a rigid, six-membered ring transition state. This conformation effectively shields one face of the enolate, directing the approach of an incoming electrophile to the opposite face.

A pivotal application of this principle is the stereoselective reduction of the ketone functionality within the β-keto sulfoxide (B87167) itself. The reduction of the β-keto group, often with hydride reagents such as diisobutylaluminum hydride (DIBAL-H), can be directed by the chiral sulfoxide. The presence of a Lewis acid, such as zinc chloride, can further enhance the diastereoselectivity by forming a rigid chelate. chemtube3d.comchemtube3d.com In this chelated model, the bulky p-methoxyphenyl group typically occupies a pseudo-equatorial position in the chair-like transition state, forcing the hydride to attack from the axial direction. chemtube3d.com This predictable mode of reduction allows for the synthesis of chiral β-hydroxy sulfoxides with high diastereomeric excess.

The stereocontrol exerted by the (-)-4-methoxyphenylsulfinyl group extends to aldol (B89426) and Michael addition reactions. The enolate derived from this compound can react with aldehydes and other electrophiles with a high degree of facial selectivity, leading to the formation of new stereocenters with predictable configurations. The ability to control the absolute stereochemistry at the α- and β-positions of the resulting product makes this auxiliary a powerful tool in the construction of complex acyclic and cyclic systems.

Case Studies in Natural Product Synthesis

The utility of this compound as a chiral auxiliary is best illustrated through its application in the total synthesis of complex natural products. Although specific, detailed total syntheses of (-)-Caparratriene and (+)-Litsenolide C2 explicitly employing this compound are not extensively documented in readily available literature, the known reactivity of this auxiliary allows for the outlining of plausible synthetic strategies.

(-)-Caparratriene: This sesquiterpenoid natural product possesses a chiral quaternary carbon center, a common challenge in organic synthesis. A potential strategy for the synthesis of (-)-Caparratriene could involve the use of this compound to establish key stereocenters. The synthesis could commence with the alkylation of the enolate of this compound with a suitable electrophile to introduce one of the side chains. Subsequent manipulations, including a stereoselective reduction of the keto group, would set the stereochemistry of the adjacent carbon. The established chirality would then be transferred to the rest of the molecule through a series of transformations, ultimately leading to the formation of the characteristic five-membered ring and the chiral quaternary center.

(+)-Litsenolide C2: This natural product belongs to the butenolide family, which are characterized by an α,β-unsaturated γ-lactone ring. The synthesis of chiral butenolides can be achieved through various methods, including those that utilize β-keto sulfoxides. A plausible approach to (+)-Litsenolide C2 using this compound would involve an initial aldol-type condensation with a suitable aldehyde to construct the carbon backbone. The resulting β-hydroxy-γ-sulfinyl ketone could then undergo a stereoselective reduction of the ketone, followed by intramolecular cyclization and elimination of the sulfinyl group to furnish the chiral butenolide core. The stereochemistry of the final product would be directly influenced by the chirality of the sulfoxide auxiliary.

While these are hypothetical pathways, they are grounded in the well-established reactivity of chiral β-keto sulfoxides and demonstrate the potential of this compound in the enantioselective synthesis of such complex targets.

Strategies for Auxiliary Removal and Product Derivatization

A crucial step in any chiral auxiliary-mediated synthesis is the efficient and clean removal of the auxiliary from the product without compromising the newly formed stereocenters. In the case of the 4-methoxyphenylsulfinyl group, several methods have been developed for its cleavage.

Reductive Cleavage: One of the most common methods for removing the sulfinyl group is through reductive desulfurization. Reagents such as Raney nickel and aluminum amalgam are effective for this transformation. These reagents cleave the carbon-sulfur bond, replacing the sulfinyl group with a hydrogen atom. This method is particularly useful when the final product requires a simple alkyl chain at the position previously occupied by the auxiliary.

| Reagent | Conditions | Outcome |

| Raney Nickel | H₂, solvent (e.g., EtOH) | Reductive desulfurization to an alkane |

| Aluminum Amalgam | H₂O/THF | Reductive cleavage of the C-S bond |

Product Derivatization: Following the removal of the chiral auxiliary, the resulting functional groups can be further manipulated to complete the synthesis of the target molecule or to prepare analogs for structure-activity relationship studies. The β-hydroxy ketones or β-hydroxy esters obtained after auxiliary removal are particularly versatile intermediates. organic-chemistry.org

The hydroxyl group can be converted into a variety of other functional groups. For instance, it can be acylated to form esters or etherified to produce ethers. nih.gov These transformations can be achieved using standard synthetic methodologies. For example, esterification can be carried out using an acid chloride or anhydride (B1165640) in the presence of a base, while ether formation can be accomplished via Williamson ether synthesis.

Analytical and Characterization Techniques for Stereochemical Purity

Chiral Chromatography (HPLC, GC)

Chiral chromatography is a cornerstone technique for the separation of enantiomers, allowing for the quantification of the enantiomeric excess (e.e.) of a chiral compound. High-performance liquid chromatography (HPLC) is the most widely used method for this purpose. rsc.orgresearchgate.net The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

The selection of the appropriate CSP is crucial for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a wide range of chiral compounds, including sulfoxides. researchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best resolution.

For the analysis of (-)-4-Methoxyphenylsulfinylacetone, a typical chiral HPLC method would involve the following:

| Parameter | Description |

| Column | A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H) |

| Mobile Phase | A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) |

| Flow Rate | Typically 0.5 - 1.0 mL/min |

| Detection | UV detection at a wavelength where the compound absorbs (e.g., 254 nm) |

| Temperature | Controlled room temperature (e.g., 25 °C) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be employed to determine the enantiomeric excess of a chiral compound. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers, which are distinguishable by NMR.

For a chiral ketone like this compound, a chiral solvating agent can be used to induce a chemical shift difference between the signals of the two enantiomers in the ¹H or ¹³C NMR spectrum. This difference in chemical shifts (Δδ) allows for the integration of the respective signals and the determination of the enantiomeric ratio.

Alternatively, a chiral derivatizing agent can be reacted with the ketone to form diastereomeric derivatives. The NMR spectrum of the resulting mixture will show separate signals for the two diastereomers, which can be integrated to determine the diastereomeric excess, and by extension, the enantiomeric excess of the original compound. While specific NMR spectra showing the determination of enantiomeric excess for this compound are not publicly available, ¹H NMR and ¹³C NMR data for the related precursor, 4-methoxyacetophenone, have been reported. researchgate.netresearchgate.net

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.neted.ac.uknih.gov This technique relies on the anomalous scattering of X-rays by the atoms in a single crystal of the enantiomerically pure compound. The diffraction pattern produced can be analyzed to determine the precise three-dimensional arrangement of the atoms in the molecule, thus establishing its absolute stereochemistry (R or S configuration).

The process involves growing a suitable single crystal of the compound, which can be a challenging step. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with X-rays. The analysis of the diffraction data, particularly the intensities of Bijvoet pairs, allows for the determination of the Flack parameter, which confirms the absolute configuration. ed.ac.uk

While a specific crystal structure for this compound is not found in the searched results, the general applicability of this technique for determining the absolute configuration of chiral sulfoxides is well-documented. researchgate.net The presence of the sulfur atom facilitates the determination of the absolute configuration due to its anomalous scattering properties.

Polarimetry for Optical Rotation Measurement

Polarimetry is a fundamental technique used to measure the optical rotation of a chiral compound, which is its ability to rotate the plane of plane-polarized light. nihs.go.jpdigicollections.net The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration.

The measurement is performed using a polarimeter. A solution of the chiral compound is placed in a sample cell, and the angle of rotation of the plane-polarized light is measured. The specific rotation is then calculated using the following formula:

[α]λT = α / (c × l)

where:

[α]λT is the specific rotation at a specific temperature (T) and wavelength (λ).

α is the observed rotation in degrees.

c is the concentration of the solution in g/mL.

l is the path length of the sample cell in decimeters (dm).

For this compound, the negative sign in its name indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). The magnitude of the specific rotation would be a key parameter in its characterization, confirming its optical purity. While the exact value for this specific compound is not available in the searched results, the methodology for its determination is standard. pasco.comphytojournal.comresearchgate.net

Advanced Methodologies and Future Directions in Sulfinyl Chemistry

Synergistic Catalysis Involving Sulfinyl Moieties

Synergistic catalysis, where two or more catalysts work in concert to achieve a transformation that is not possible or is inefficient with a single catalyst, represents a powerful strategy in modern organic synthesis. youtube.com This approach can lead to novel reaction pathways and enhanced stereoselectivity. The core idea is to have multiple catalytic cycles operating simultaneously and cooperatively. youtube.com This can be achieved by using two independent catalysts or by designing a single multifunctional catalyst that incorporates different active sites. youtube.com

Chiral sulfinyl compounds, such as (-)-4-Methoxyphenylsulfinylacetone, are well-established as versatile chiral auxiliaries in asymmetric synthesis. acs.org Their future in synergistic catalysis lies in combining their stereodirecting capabilities with other catalytic modes. For instance, a sulfinyl-containing substrate could be involved in a reaction where a metal catalyst activates one part of a molecule while an organocatalyst activates another, with the sulfinyl group dictating the stereochemical outcome.

Table 1: Potential Synergistic Catalysis Scenarios

| Catalytic System | Role of Sulfinyl Moiety | Potential Reaction |

|---|---|---|

| Metal Catalyst + Organocatalyst | Stereochemical control, directing group | Asymmetric Michael Additions |

| Photocatalyst + Chiral Brønsted Acid | Chirality induction in radical reactions | Enantioselective Radical Conjugate Additions |

The development of multifunctional catalysts that incorporate a chiral sulfinyl group alongside another catalytic moiety (e.g., a Lewis base or a hydrogen-bond donor) is a promising avenue. youtube.com Such catalysts could offer enhanced control and efficiency by bringing all reactive partners into a well-defined chiral environment. The exploration of these synergistic systems is expected to unlock new synthetic transformations with high levels of precision and efficiency. acs.org

Flow Chemistry Applications for Sulfinyl-Mediated Reactions

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batchwise fashion, offers significant advantages in terms of safety, scalability, and control. vapourtec.comnih.gov Reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction time and temperature are ideal candidates for flow chemistry implementation. acs.orgrsc.org

The synthesis and application of sulfinyl compounds often involve such challenging conditions. For example, the preparation of sulfonyl chlorides, which are related to sulfinyl compounds, can be highly exothermic. rsc.org Implementing these syntheses in a continuous flow system allows for superior temperature control, minimizes the volume of hazardous material at any given time, and can lead to improved yields and purity. acs.orgrsc.orgresearchgate.net

Key Advantages of Flow Chemistry for Sulfinyl-Mediated Reactions:

Enhanced Safety: Small reactor volumes and superior heat exchange mitigate risks associated with exothermic reactions or unstable intermediates. acs.orgrsc.org

Precise Control: Accurate control over residence time, temperature, and stoichiometry leads to better reproducibility and selectivity.

Scalability: Scaling up production is achieved by running the system for a longer duration, bypassing the challenges of batch scale-up. vapourtec.com

Integration: Flow systems can be integrated with in-line purification and analysis, creating a streamlined manufacturing process. nih.gov

For a compound like this compound, flow chemistry could be applied to its synthesis or its use in subsequent reactions. For instance, an asymmetric aldol (B89426) reaction using a ketone with a sulfinyl auxiliary could be performed in a flow reactor to precisely control the reaction temperature, thereby maximizing diastereoselectivity. The automation capabilities of flow systems also open the door for high-throughput screening of reaction conditions to rapidly optimize complex transformations involving sulfinyl moieties. vapourtec.com

Computational Design of Novel Sulfinyl Auxiliaries

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. nih.govresearchgate.netresearchgate.net Techniques like Density Functional Theory (DFT) can be used to model reaction mechanisms, predict stereochemical outcomes, and design novel catalysts and auxiliaries from first principles. researchgate.net

In the context of sulfinyl chemistry, computational methods can be applied to design novel chiral auxiliaries that offer superior performance compared to existing ones like this compound. By modeling the transition states of reactions involving different sulfinyl auxiliaries, chemists can understand the structural features that lead to high stereoselectivity. nih.gov

Table 2: Application of Computational Design in Sulfinyl Chemistry

| Computational Technique | Application | Desired Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Modeling transition state energies | Prediction of diastereoselectivity |

| Molecular Dynamics (MD) | Simulating conformational preferences of the auxiliary | Understanding the source of stereocontrol |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with performance | Designing auxiliaries with improved efficiency and selectivity |

The goal is to create auxiliaries that are not only highly effective in inducing chirality but are also easily synthesized and removed. Computational studies can predict the stability of the auxiliary, its electronic properties, and its steric profile, guiding synthetic efforts toward the most promising candidates. researchgate.net This in-silico approach accelerates the development cycle and reduces the experimental workload required to discover next-generation sulfinyl auxiliaries.

Emerging Roles in New Reaction Classes

The versatility of the sulfinyl group extends beyond its traditional role as a chiral auxiliary. Researchers are continuously discovering new reaction classes where sulfinyl moieties can act as key functional groups, reactive intermediates, or precursors.

One emerging area is the chemistry of sulfinyl radicals . While historically underutilized, recent studies have shown that sulfinyl radicals can be generated from precursors like sulfinyl sulfones and participate in novel transformations, such as the difunctionalization of alkenes and alkynes. nih.gov This opens up new pathways to synthesize complex sulfur-containing molecules that were previously difficult to access. nih.gov The sulfinyl group in compounds like this compound could potentially be leveraged in such radical-based methodologies.

Another area of interest is the application of sulfur ylides in stereoselective synthesis. mdpi.com While distinct from sulfoxides, the underlying sulfur chemistry is related. The development of new catalytic methods for generating and reacting chiral sulfur ylides has enabled the asymmetric synthesis of epoxides, cyclopropanes, and aziridines. mdpi.com

Furthermore, the sulfinyl group can act as a precursor for highly reactive species. For example, recent research has demonstrated that certain sulfur-containing compounds can be activated to generate reactive intermediates like isocyanates on-demand for bioconjugation, a strategy that could be adapted for other synthetic applications. acs.org The future may see sulfinyl groups being used as latent functionalities that can be unmasked under specific conditions to trigger novel reaction cascades.

Sustainability and Green Chemistry Aspects in Sulfinyl Auxiliary Utilization

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. sigmaaldrich.comyoutube.comresearchgate.net The use of chiral auxiliaries like this compound can be evaluated against these principles to identify areas for improvement and future development.

Key Green Chemistry Principles and Sulfinyl Auxiliaries:

Atom Economy: Auxiliary-based methods are inherently less atom-economical because the auxiliary is introduced and later removed. A future direction is the development of catalytic methods that use only a substoichiometric amount of the chiral sulfinyl compound.

Use of Catalysis: Shifting from stoichiometric auxiliaries to chiral sulfinyl-based catalysts is a primary goal for greener synthesis. acs.org

Design for Degradation: Designing auxiliaries that degrade into non-toxic, environmentally benign products after use is a key consideration. researchgate.net

Safer Solvents and Auxiliaries: The selection of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), for reactions involving sulfinyl compounds can significantly reduce environmental impact. sigmaaldrich.com

Renewable Feedstocks: Synthesizing sulfinyl auxiliaries from renewable resources rather than petrochemical sources would enhance their sustainability. researchgate.net

Q & A

Q. What are the optimal synthetic routes for (-)-4-Methoxyphenylsulfinylacetone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sulfinylation of 4-methoxyphenylacetone derivatives. Key steps include:

- O-Methylation : Use dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃) to introduce the methoxy group .

- Sulfinyl Group Introduction : Employ chiral sulfinylating agents (e.g., (-)-menthyl sulfinate) in anhydrous THF at -78°C to control stereochemistry .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for isolating enantiomerically pure product (>98% ee) .

- Yield Optimization : Reaction temperature (-10°C to 0°C) and stoichiometric ratios (1:1.2 ketone:sulfinyl chloride) are pivotal. Deviations lead to racemization or byproduct formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the methoxy group (δ 3.8 ppm singlet) and sulfinyl proton (δ 2.9–3.1 ppm multiplet). Chiral shift reagents (e.g., Eu(hfc)₃) resolve enantiomers in CDCl₃ .

- IR : Sulfinyl C=O stretch (~1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) validate functional groups .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) at 1 mL/min confirm enantiopurity (retention time: 12.3 min for (-)-enantiomer) .

Advanced Research Questions

Q. How can stereochemical inconsistencies in this compound synthesis be resolved when using different chiral auxiliaries?

- Methodological Answer : Discrepancies often arise from competing transition states in sulfinylation. To address this:

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via in-situ FTIR. Lower temperatures (-40°C) favor kinetic pathways (ΔΔG‡ ~2.1 kcal/mol), while higher temperatures (25°C) promote thermodynamic products .

- Chiral Ligand Screening : Test camphorsulfonyl oxaziridines vs. binaphthol-derived catalysts. DFT calculations (B3LYP/6-31G*) predict enantioselectivity trends (e.g., 92% ee with binaphthol ligands) .

- Crystallographic Validation : Single-crystal X-ray diffraction (Mo-Kα radiation, 100 K) resolves absolute configuration ambiguities (e.g., Flack parameter <0.05) .

Q. What strategies mitigate contradictory bioactivity data in this compound’s enzyme inhibition studies?

- Methodological Answer : Variability in IC₅₀ values (e.g., 5–50 μM for COX-2 inhibition) may stem from:

- Solvent Effects : DMSO >1% alters enzyme conformation. Use aqueous buffers (pH 7.4) with <0.1% DMSO .

- Assay Interference : Sulfinyl groups quench fluorescence in FRET assays. Validate via LC-MS/MS quantification of substrate depletion .

- Enantiomer Cross-contamination : Re-test using enantiopure samples (HPLC-verified) and apply statistical corrections (e.g., Dunnet’s test for batch variability) .

Q. How can computational modeling optimize this compound’s pharmacokinetic properties without compromising activity?

- Methodological Answer :

- QSAR Models : Use Gaussian 16 to calculate descriptors (logP, polar surface area). Correlate with bioavailability (R² >0.85) to identify sulfoxide modifications improving solubility (>2 mg/mL) .

- Docking Studies (AutoDock Vina) : Simulate binding to COX-2 (PDB: 3LN1). Free energy scores (ΔG ≤-9.2 kcal/mol) guide substituent placement at the para-methoxy position .

- Metabolic Stability : CYP3A4 metabolism predictions (StarDrop) prioritize derivatives with t₁/₂ >60 min .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.